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Compound of Interest

Compound Name: 1,1-Diethoxyacetone
CAS No.: 5774-26-5
Cat. No.: B1267728

Get Quote

\ J

The compound referred to as 1,1-diethoxyacetone is an a-keto acetal. While this name is
descriptive, the molecule is more formally and commonly identified by other systematic names.
Understanding these is crucial for accurate literature searching and communication.

Systematic IUPAC Name: 1,1-diethoxypropan-2-one[1]

Common Synonyms: Pyruvaldehyde diethyl acetal, 1,1-diethoxy-2-propanone[1][2][3]

CAS Registry Number: 5774-26-5[1][2]

Molecular Formula: C7H1403[2]

The structure consists of a three-carbon propane backbone with a ketone at the C2 position
and two ethoxy groups forming an acetal at the C1 position. This unique arrangement of
functional groups dictates its chemical behavior and synthetic utility.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 1,1-diethoxyacetone are summarized below.
These data are essential for its handling, purification, and characterization.
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Physical Properties

Property Value Source
Molecular Weight 146.18 g/mol [2]
Appearance Colorless to light yellow liquid [3]

197.91 °C (estimated at 760

Boiling Point mmHg) [3]
Density Not available

Refractive Index Not available

Solubility Soluble in organic solvents

Flash Point 63.60 °C (estimated) [3]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the structure and purity of 1,1-
diethoxyacetone.

* 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals
for the ethoxy and acetyl groups. Based on the analogous dimethyl acetal, the following
shifts can be predicted:

o Asinglet for the acetyl protons (-C(=0)CHs) around & 2.2 ppm.

o A quartet for the methylene protons of the ethoxy groups (-OCH2CHs) around ¢ 3.6-3.8
ppm.

o Atriplet for the methyl protons of the ethoxy groups (-OCH2CH?s) around & 1.2 ppm.
o Asinglet for the methine proton of the acetal (-CH(OEt)z) around & 4.5 ppm.[4]

e 13C NMR Spectroscopy: The carbon NMR spectrum would be expected to show signals for
the carbonyl carbon, the acetal carbon, and the carbons of the ethoxy and acetyl groups.
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« Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band
for the C=0 stretch of the ketone, typically in the range of 1715-1730 cm~1. Strong C-O
stretching bands for the acetal group are also expected between 1000 and 1300 cm™1.

o Mass Spectrometry: Electron ionization mass spectrometry would likely show fragmentation
patterns corresponding to the loss of ethoxy groups and the acetyl group.

Synthesis of 1,1-Diethoxyacetone

The synthesis of a-keto acetals like 1,1-diethoxyacetone can be approached through several
strategic pathways. The choice of method often depends on the availability of starting materials
and the desired scale of the reaction.

Acetalization of Pyruvaldehyde

A direct and common method for the synthesis of 1,1-diethoxyacetone is the acid-catalyzed
acetalization of pyruvaldehyde (methylglyoxal) with ethanol.[5] Pyruvaldehyde has two carbonyl
groups, an aldehyde and a ketone. The aldehyde is significantly more reactive towards
nucleophilic attack, allowing for selective acetalization.

Experimental Protocol: Synthesis of 1,1-Diethoxyacetone via Acetalization

» To a solution of pyruvaldehyde (1.0 eq) in excess absolute ethanol (acting as both reagent
and solvent), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or
anhydrous HCI).

e The reaction mixture is heated to a temperature between 50-100 °C.[5]

o Water is removed as it is formed to drive the equilibrium towards the acetal product. This is
typically achieved using a Dean-Stark apparatus.[5]

e Upon completion of the reaction (monitored by TLC or GC), the mixture is cooled, and the
acid catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).

e The excess ethanol is removed under reduced pressure.

e The crude product is then purified by fractional distillation under reduced pressure to yield
pure 1,1-diethoxyacetone.
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The diagram below illustrates the synthetic pathway from pyruvaldehyde to 1,1-
diethoxyacetone.

Pyruvaldehyde
Methylglyoxal
( yiglyoxal) + 2 EtOH
(Ethanol (excess))—»( - H20 H20

H+ (cat.)

Click to download full resolution via product page

Caption: Synthesis of 1,1-Diethoxyacetone from Pyruvaldehyde.

From Terminal Alkynes

A modern approach to a-keto acetals involves the synergistic use of organoselenium catalysis
and electrochemical oxidation of terminal alkynes in the presence of an alcohol.[6] This method
provides a direct route from readily available starting materials.

Other Synthetic Routes

Other reported methods for the synthesis of a-keto acetals include the nucleophilic addition of
organometallic reagents to a,a-dialkoxy Weinreb amides and the rearrangement of chalcone
epoxides.[7][8]

Reactivity and Synthetic Applications

The synthetic utility of 1,1-diethoxyacetone stems from the differential reactivity of its two
functional groups. The acetal serves as a robust protecting group for the aldehyde, allowing for
selective transformations at the ketone carbonyl.[8]

The Acetal as a Protecting Group

Acetals are stable under neutral and basic conditions, making them excellent protecting groups
for aldehydes and ketones against nucleophiles and bases.[9][10] The acetal in 1,1-
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diethoxyacetone can be selectively removed (deprotected) under acidic aqueous conditions to
regenerate the aldehyde functionality.[9]

Reactions at the Ketone Carbonyl

With the aldehyde group protected as an acetal, the ketone carbonyl is available for a variety of
nucleophilic addition reactions. This allows for the synthesis of more complex molecules with
high regioselectivity. Examples include:

e Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride
reagents like sodium borohydride (NaBHa).

e Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the
ketone yields tertiary alcohols.

o Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction.

The diagram below illustrates the general reactivity of 1,1-diethoxyacetone.

1. NaBHa 1,1-Diethoxy-2-propanol
2. H20

Tertiary Alcohol

Pyruvaldehyde

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1267728/docs?utm_src=pdf-body#structural-elucidation-and-nomenclature
https://www.masterorganicchemistry.com/2010/05/28/acetals-hemiacetals-hydrates/
https://www.benchchem.com/product/b1267728/docs?utm_src=pdf-body#structural-elucidation-and-nomenclature
https://www.benchchem.com/product/b1267728/docs?utm_src=pdf-body-img#structural-elucidation-and-nomenclature
https://www.benchchem.com/product/b1267728?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. 1,1-Diethoxypropan-2-one | C7H1403 | CID 243417 - PubChem
[pubchem.ncbi.nlm.nih.gov]

. 2-Propanone, 1,1-diethoxy- [webbook.nist.gov]
. 1,1-diethoxy-2-propanone, 5774-26-5 [thegoodscentscompany.com]

. Methylglyoxal 1,1-dimethyl acetal(6342-56-9) 1H NMR spectrum [chemicalbook.com]

2
3
4
o 5.US2421559A - Acetals of pyruvic aldehyde - Google Patents [patents.google.com]
6. pubs.acs.org [pubs.acs.org]

7. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

8. Efficient Preparation of a-Ketoacetals - PMC [pmc.ncbi.nim.nih.gov]

9. masterorganicchemistry.com [masterorganicchemistry.com]

e 10. chem.libretexts.org [chem.libretexts.org]

 To cite this document: BenchChem. [Structural Elucidation and Nomenclature]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267728/docs#structural-elucidation-and-
nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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